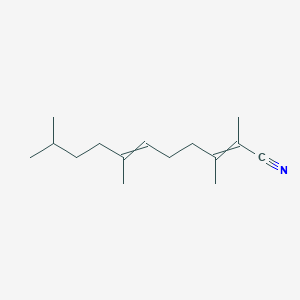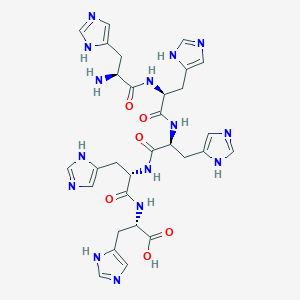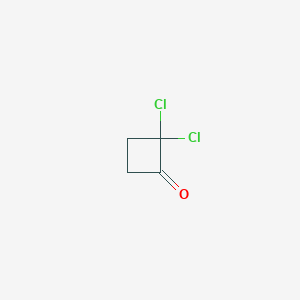
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one double bond. This particular compound features a thione group (a sulfur analog of a ketone) attached to an ethane chain, which is further connected to a 6-methyl-3,4-dihydro-2H-pyran ring. The presence of both oxygen and sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-pyran with ethanethiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then continuously stirred and maintained at the desired temperature. The product is subsequently separated and purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydrogen atoms on the ethane chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used, often in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione involves its interaction with molecular targets through its thione and pyran groups. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the thione group and has different reactivity and applications.
6-Methyl-3,4-dihydro-2H-pyran: Similar structure but without the ethane-thione chain.
2-Acetyl-6-methyl-2,3-dihydropyran: Contains an acetyl group instead of a thione group.
Uniqueness
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is unique due to the presence of both a thione group and a pyran ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
65818-68-0 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1-(6-methyl-3,4-dihydro-2H-pyran-3-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6-3-4-8(5-9-6)7(2)10/h3,8H,4-5H2,1-2H3 |
Clé InChI |
KDQBEPSHZBKBBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CO1)C(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
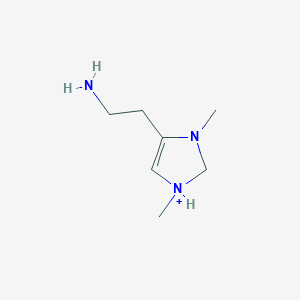

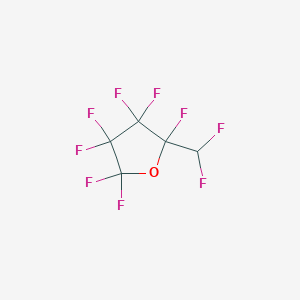
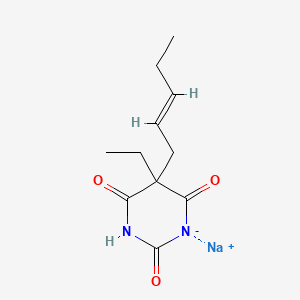

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
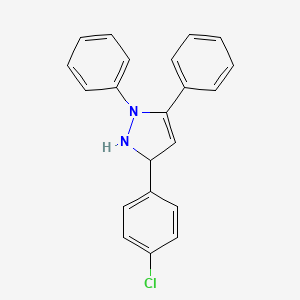
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)

